Home > Products > Screening Compounds P105076 > (R,S,S,S)-Defluoro Nebivolol Hydrochloride
(R,S,S,S)-Defluoro Nebivolol Hydrochloride -

(R,S,S,S)-Defluoro Nebivolol Hydrochloride

Catalog Number: EVT-13569814
CAS Number:
Molecular Formula: C22H27ClFNO4
Molecular Weight: 423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,S,S,S)-Defluoro Nebivolol Hydrochloride is a pharmaceutical compound primarily classified as a beta-adrenergic receptor antagonist. It is a derivative of nebivolol, which is used in the treatment of hypertension and heart failure. The compound is known for its unique mechanism of action, which not only involves blocking beta-1 adrenergic receptors but also promotes vasodilation through the stimulation of beta-3 adrenergic receptors, enhancing nitric oxide production.

Source

Nebivolol was developed by the pharmaceutical company H. Lundbeck A/S and has been approved by the U.S. Food and Drug Administration since December 17, 2007. It is marketed under the brand name Bystolic among others. The hydrochloride salt form enhances its solubility and stability, making it suitable for clinical use .

Classification
  • Type: Small Molecule
  • Class: Beta-blockers
  • Sub-class: Selective beta-1 adrenergic receptor antagonists
  • Chemical Taxonomy: Organic compounds, specifically 1-benzopyrans .
Synthesis Analysis

Methods

The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves several key steps that typically start from the non-enantiomer mixture of 2-amino-1-(6-fluoro-2-chromanyl)ethanol.

  1. Recrystallization: The initial step involves recrystallizing the non-enantiomer mixture to isolate diastereomers.
  2. Reactive Synthesis: Diastereomer B undergoes a series of reactions including diazotization, halogenation, and cyclization to form an epoxy compound.
  3. Final Reaction: This epoxy compound is then reacted with diastereomer A to yield nebivolol hydrochloride through a gentle and efficient process suitable for industrial production .

Technical Details

The synthetic route is characterized by mild reaction conditions and high yields, making it advantageous for large-scale manufacturing. The use of organic solvents like tetrahydrofuran and acetonitrile is common in these reactions to facilitate the processes .

Molecular Structure Analysis

Structure

The molecular structure of (R,S,S,S)-Defluoro Nebivolol Hydrochloride can be represented by its IUPAC name:

\text{ 1R 1 2R 6 fluoro 3 4 dihydro 2H 1 benzopyran 2 yl 2 2R 2 2S 6 fluoro 3 4 dihydro 2H 1 benzopyran 2 yl 2 hydroxyethyl amino}ethan-1-olhydrochloride}

Data

  • Molecular Formula: C_{22}H_{26}ClF_{2}NO_{4}
  • Molecular Weight: 441.9 g/mol
  • CAS Number: 152520-56-4
  • Structure Representation: The compound features multiple chiral centers and a complex bicyclic structure that contributes to its pharmacological properties .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing (R,S,S,S)-Defluoro Nebivolol Hydrochloride include:

  1. Diazotization: Converts amine groups into diazo compounds.
  2. Halogenation: Introduces halogen atoms into the molecule.
  3. Cyclization: Forms cyclic structures essential for biological activity.

These reactions are carefully controlled to ensure high specificity and yield of the desired product .

Technical Details

Conditions such as temperature, solvent choice, and reaction time are optimized to favor the formation of (R,S,S,S)-Defluoro Nebivolol Hydrochloride while minimizing by-products .

Mechanism of Action

The mechanism of action of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves:

  1. Beta-1 Receptor Antagonism: Primarily reduces heart rate and myocardial contractility, leading to decreased blood pressure.
  2. Beta-3 Receptor Agonism: Stimulates endothelial nitric oxide synthase, increasing nitric oxide levels which result in vasodilation and improved blood flow.

This dual action helps manage hypertension effectively while minimizing adverse effects typically associated with non-selective beta-blockers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to almost white powder
  • Solubility: Poorly soluble in water; soluble in methanol and dimethyl sulfoxide
  • Melting Point: Approximately 220 °C (428 °F)

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 13.52
    • Strongest Basic pKa: 8.9
  • LogP (Octanol/Water Partition Coefficient): Approximately 2.44 indicating moderate lipophilicity.

These properties influence both the formulation and delivery methods used in clinical settings .

Applications

(R,S,S,S)-Defluoro Nebivolol Hydrochloride is primarily used in clinical settings for:

  1. Hypertension Management: Effective in lowering both systolic and diastolic blood pressure.
  2. Heart Failure Treatment: Improves cardiac output without significant side effects on respiratory function.

Ongoing research continues to explore its potential benefits in other cardiovascular conditions due to its unique pharmacological profile .

Synthetic Methodologies and Stereochemical Considerations

Stereoselective Synthesis Pathways for (R,S,S,S)-Configuration

The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride (chemical name: 1-(Chroman-2-yl)-2-((2-(6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol hydrochloride; CAS: 99200-13-2 (free base)) demands precise stereocontrol due to the presence of three chiral centers in its structure [3] [6]. The molecule features a chroman ring system with defined stereochemistry at the C2 and C2' positions, where the fluorine atom in the native nebivolol is replaced by hydrogen while maintaining the specific (R,S,S,S) configuration [3] [9]. Two principal synthetic strategies have been developed to achieve this stereochemical outcome:

Diastereomer Separation and Selective Coupling: The most industrially viable approach begins with the resolution of a racemic mixture of 2-amino-1-(6-fluoro-2-chromanyl)ethanol through fractional crystallization. This critical separation step yields two distinct diastereomers (designated A and B), with diastereomer B serving as the precursor for the (R,S,S,S) configuration [6]. Diastereomer B undergoes a stereospecific transformation sequence involving diazotization, halogenation, and intramolecular cyclization to form a chiral epoxide intermediate. This epoxide subsequently undergoes nucleophilic ring-opening by diastereomer A under mild basic conditions, typically in aprotic solvents like tetrahydrofuran or dimethylformamide, to forge the critical C-N bond while preserving the required stereochemistry. The final step involves hydrochloric acid salt formation to yield the target compound [6] [9].

Enzymatic Resolution Approaches: Alternative routes leverage enzymatic hydrolysis for stereocontrol. Pseudomonas fluorescens lipase (PFL) or esterases from Bacillus subtilis demonstrate high enantioselectivity towards chroman ester intermediates. For instance, enzymatic hydrolysis of racemic 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylates in biphasic systems (e.g., water/toluene) achieves enantiomeric excess (ee) values exceeding 98% for the desired (S)-configured acid. This enantiopure acid is then reduced to the corresponding alcohol, oxidized to the aldehyde, and subjected to Corey-Chaykovsky epoxidation to yield the key epoxide intermediate with high diastereomeric purity (>99% de). This epoxide is then coupled with the resolved amino alcohol diastereomer (A) to construct the nebivolol skeleton [9].

Table 1: Key Stereoselective Synthesis Approaches for (R,S,S,S)-Defluoro Nebivolol Hydrochloride

StrategyKey Starting MaterialCritical Stereocontrol StepStereochemical OutcomeReported YieldReference
Diastereomer Separation2-Amino-1-(6-fluoro-2-chromanyl)ethanol (racemic mix)Fractional crystallization of diastereomers>98% de (after coupling)65-70% (overall) [6]
Enzymatic HydrolysisEthyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylateLipase-mediated kinetic resolution>98% ee (acid intermediate)55-60% (overall) [9]
Epoxide Ring-OpeningChiral chroman epoxide + Resolved amino alcoholStereospecific nucleophilic attack by amino alcohol>99% de75-80% (coupling) [6] [9]

Key Intermediates in the Multi-Step Synthesis of Defluoro Derivatives

The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride relies on several structurally complex and stereochemically defined intermediates. Each intermediate requires stringent purification and characterization to ensure the fidelity of the final product's configuration:

  • Diastereomerically Pure Amino Alcohols (A & B): The foundation of the synthesis lies in obtaining enantiomerically enriched 2-amino-1-(6-fluorochroman-2-yl)ethanol isomers. Intermediate A typically exhibits the (1R,2S) configuration, while Intermediate B possesses the (1S,2R) configuration crucial for the eventual (R,S,S,S) defluoro nebivolol [6]. These are separated via meticulous fractional crystallization, often using solvent systems like ethanol/water or isopropanol/heptane, exploiting subtle differences in their solubility and crystalline packing. Characterization relies heavily on chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol/diethylamine mobile phase) and polarimetry to confirm enantiopurity (>99% ee) [6] [9].

  • Chiral Epoxide Intermediate: Generated from Intermediate B via a three-step sequence: (i) Diazotization of the primary amine using sodium nitrite under acidic conditions (e.g., HCl/H₂O, 0-5°C) yields the unstable diazonium salt. (ii) In situ halodeamination, typically with cuprous bromide (Sandmeyer-type reaction) or potassium iodide, affords the 2-halo-1-(6-fluorochroman-2-yl)ethanol. (iii) Base-mediated cyclization (e.g., NaOH, methanol/water) induces intramolecular Williamson ether synthesis, forming the strained 2,3-epoxychroman ring system. This epoxide must maintain absolute stereochemical integrity at C2; epimerization or racemization at this stage catastrophically compromises the final product's configuration. The structure is confirmed via NMR (notably the characteristic oxirane protons at δ 2.5-3.0 ppm) and X-ray crystallography [6].

  • N-Protected Precursors: To prevent unwanted side reactions during the epoxide ring-opening step, the amino group of Intermediate A is often protected. Common protecting groups include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate, or the benzyl group, introduced via reductive amination with benzaldehyde and sodium borohydride. These protected intermediates (e.g., N-Boc-2-amino-1-(6-fluorochroman-2-yl)ethanol) are purified by flash chromatography and characterized spectroscopically before deprotection post-coupling [9].

  • Defluoro Chroman Aldehyde: For routes diverging towards the defluoro analogue, a critical intermediate is 6,8-difluorochroman-2-carbaldehyde. Selective hydrodefluorination at C8 is achieved catalytically (e.g., Pd/C, H₂, triethylamine) or via halogen exchange (e.g., AlCl₃, Cl⁻ source), yielding 6-fluorochroman-2-carbaldehyde. This aldehyde undergoes stereoselective Strecker reaction or reductive amination to establish the amino alcohol stereocenters specific to the defluoro nebivolol skeleton [6].

Properties

Product Name

(R,S,S,S)-Defluoro Nebivolol Hydrochloride

IUPAC Name

(1S)-2-[[(2S)-2-[(2R)-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride

Molecular Formula

C22H27ClFNO4

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C22H26FNO4.ClH/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21;/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2;1H/t17-,18-,21+,22-;/m0./s1

InChI Key

JQSHBIMNTXOZAO-VATNNYEUSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.